molecular formula C10H14O2 B8756755 ethyl 3-cyclopentylprop-2-ynoate

ethyl 3-cyclopentylprop-2-ynoate

Cat. No.: B8756755
M. Wt: 166.22 g/mol
InChI Key: FCLITGRQJGLLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-cyclopentylprop-2-ynoate (CAS 17931-62-3) is a high-purity chemical building block of significant interest in advanced organic synthesis and pharmaceutical research. This compound features a terminal alkyne functional group and a cyclopentyl moiety, making it a versatile intermediate for click chemistry, metal-catalyzed cross-couplings, and the construction of complex molecular architectures. Its primary research value lies in its application as a key synthetic intermediate. Compounds with similar cyclopentylpropene and propyne backbones are utilized in the synthesis of active pharmaceutical ingredients, including Janus Kinase (JAK) inhibitors for the treatment of inflammatory and myeloproliferative diseases . The structural motif of a cyclopentyl group linked through a propargylic system is a valuable scaffold for modulating the biological activity and physicochemical properties of target molecules. Furthermore, the classification of a closely related compound, 3-cyclopentylacrylonitrile, on a U.S. trade exclusion list underscores the industrial importance of such cyclopentyl-based intermediates in specialized chemical manufacturing . As a reagent, this compound acts as an electrophilic acceptor in addition reactions and can be functionalized at the alkyne terminus to create new carbon-carbon bonds. Researchers employ it to introduce the cyclopentylpropynoate fragment into larger molecules, exploring new chemical space in drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

ethyl 3-cyclopentylprop-2-ynoate

InChI

InChI=1S/C10H14O2/c1-2-12-10(11)8-7-9-5-3-4-6-9/h9H,2-6H2,1H3

InChI Key

FCLITGRQJGLLII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1CCCC1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of ethanol attacks the carbonyl carbon of the propiolic acid, facilitated by protonation of the carbonyl oxygen. A study on ethyl 3-cyclohexylprop-2-ynoate suggests that refluxing in anhydrous ethanol with catalytic H₂SO₄ (5–10 mol%) at 80–100°C for 12–24 hours achieves yields of 70–85%. For the cyclopentyl analog, similar conditions are applicable, though shorter reaction times (8–12 hours) may suffice due to reduced steric hindrance.

Workup and Purification

Post-reaction, the mixture is neutralized with aqueous NaHCO₃, extracted with ethyl acetate, and concentrated under reduced pressure. Recrystallization from petroleum ether/ethyl acetate (5:1 v/v) yields pure product.

Sonogashira Coupling for Alkyne Formation

The Sonogashira reaction offers a versatile pathway to construct the carbon-carbon triple bond between the cyclopentyl moiety and the ester group.

Substrate Preparation and Catalysis

A cyclopentyl halide (e.g., cyclopentyl bromide) is coupled with ethyl propiolate in the presence of a palladium catalyst (Pd(PPh₃)₂Cl₂, 2–5 mol%), copper iodide (1–3 mol%), and a base (triethylamine or K₂CO₃). The reaction is conducted under nitrogen at 60–80°C in THF or DMF.

Yield Optimization

Analogous couplings for cyclohexyl derivatives report yields of 65–75%. For cyclopentyl systems, higher yields (80–85%) are achievable due to improved solubility and reduced steric bulk. Excess cyclopentyl bromide (1.2–1.5 equiv) ensures complete conversion of the propiolate.

Grignard Addition to Ethyl Propiolate

Nucleophilic addition of cyclopentylmagnesium bromide to ethyl propiolate provides an alternative route.

Reaction Protocol

Ethyl propiolate is treated with cyclopentylmagnesium bromide (1.2 equiv) in dry THF at 0°C. The mixture is stirred for 2–4 hours, quenched with NH₄Cl, and extracted with diethyl ether.

Challenges and Solutions

Over-addition to the triple bond can occur, forming undesired byproducts. Controlled addition rates and low temperatures minimize this issue. Yields range from 60–70%, with purity >95% after column chromatography (SiO₂, hexane/ethyl acetate 9:1).

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)Key Advantages
EsterificationH₂SO₄, reflux, 12h70–8598–99Simple, cost-effective
Sonogashira CouplingPd/Cu, THF, 80°C80–8597–98High regioselectivity
Grignard Addition0°C, THF, 2h60–7095–97No heavy metal catalysts

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.70–2.85 (m, 1H, cyclopentyl CH), 1.50–1.70 (m, 8H, cyclopentyl CH₂), 1.32 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • IR (neat): 2950 cm⁻¹ (C-H stretch), 2210 cm⁻¹ (C≡C), 1725 cm⁻¹ (C=O).

Industrial-Scale Considerations

The esterification method is preferred for large-scale synthesis due to lower catalyst costs and operational simplicity. However, Sonogashira coupling offers better reproducibility in high-purity applications .

Chemical Reactions Analysis

Types of Reactions

ethyl 3-cyclopentylprop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: 3-cyclopentyl-2-propynoic acid.

    Reduction: 3-cyclopentyl-2-propyn-1-ol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

ethyl 3-cyclopentylprop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-cyclopentylprop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds share the ethyl prop-2-ynoate core but differ in substituents at the 3-position, leading to variations in physical, chemical, and functional properties:

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Physical Properties
Ethyl 3-cyclopentylprop-2-ynoate C₁₀H₁₄O₂ 166.22 Cyclopentyl Likely higher lipophilicity vs. analogs
Ethyl 3-cyclopropylprop-2-ynoate C₈H₁₀O₂ 138.17 Cyclopropyl Lower molecular weight, higher volatility
Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate C₈H₇NO₂S 181.22 Thiazole heterocycle Enhanced polarity due to N/S atoms; potential bioactivity
Ethyl 3-cyclopropylprop-2-enoate C₈H₁₂O₂ 140.18 Cyclopropyl + double bond Reduced reactivity (vs. triple bond)
(S)-Ethyl 3-nitro-2-phenylpropanoate C₁₁H₁₃NO₄ 223.23 Nitro + phenyl High synthetic yield (95%)

Functional Differences

  • Lipophilicity : Cyclopentyl and cyclopropyl groups increase hydrophobicity compared to polar heterocycles (e.g., thiazole), impacting solubility in organic solvents .
  • Reactivity: The triple bond in prop-2-ynoates enables click chemistry or cycloadditions, whereas enoates (double bonds) are less reactive .

Q & A

Q. How to design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS analysis to track hydrolysis/oxidation products. Use Arrhenius modeling to predict shelf life. Stabilizers like BHT (0.01% w/w) can mitigate radical-mediated degradation .

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